molecular formula C9H7NO3S B13706243 2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide

2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide

Cat. No.: B13706243
M. Wt: 209.22 g/mol
InChI Key: KXUVCUGIDICCNO-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various bases and acids for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxides, while substitution reactions can introduce different functional groups onto the thieno[2,3-b]pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide include other thieno[2,3-b]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific functional groups and the unique biological activities they confer. For example, the methoxycarbonyl group can enhance the compound’s solubility and bioavailability, making it a more effective therapeutic agent .

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 7-oxidothieno[2,3-b]pyridin-7-ium-2-carboxylate

InChI

InChI=1S/C9H7NO3S/c1-13-9(11)7-5-6-3-2-4-10(12)8(6)14-7/h2-5H,1H3

InChI Key

KXUVCUGIDICCNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)[N+](=CC=C2)[O-]

Origin of Product

United States

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